molecular formula C13H8F3NO2 B1326247 6-(2-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 726136-58-9

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No. B1326247
CAS RN: 726136-58-9
M. Wt: 267.2 g/mol
InChI Key: ZOXBVLYLUPBKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-(2-(Trifluoromethyl)phenyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The methylation of the hydroxy group of compound 18, as well as its replacement with a thiomethyl group, produced about a two-fold enhancement of potency .


Molecular Structure Analysis

The molecular structure of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid consists of a nicotinic acid core with a trifluoromethylphenyl group attached at the 6-position .


Physical And Chemical Properties Analysis

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .

Scientific Research Applications

Chemical Building Blocks

“6-(2-(Trifluoromethyl)phenyl)nicotinic acid” is used as a chemical building block . It is a high-quality chemical provided by Amerigo Scientific, a specialist distributor serving life science .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, are used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Pharmaceutical Intermediate

“2-Methyl-6-(trifluoromethyl)nicotinic acid”, a compound similar to “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, is used as a pharmaceutical intermediate . This suggests that “6-(2-(Trifluoromethyl)phenyl)nicotinic acid” could also be used as a pharmaceutical intermediate.

Suzuki-Coupling Reactions

“2-(Trifluoromethyl)phenylboronic acid”, a compound related to “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This indicates that “6-(2-(Trifluoromethyl)phenyl)nicotinic acid” could potentially be used in similar reactions.

Future Directions

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

Mechanism of Action

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

6-(2-(Trifluoromethyl)phenyl)nicotinic acid interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBVLYLUPBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647041
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

CAS RN

726136-58-9
Record name 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-(2-Trifluoromethylphenyl)-5-methylpyridine (0.40 g, 1.68 mmol) and potassium permanganate (1.60 g, 10.1 mmol), in water (10 mL) was heated at reflux for 16 hours. The reaction was filtered hot through celite to remove the solids. Acetic acid was added to the colourless filtrate to yield a pH of 5 and the resulting suspension was extracted with CH2Cl2, washed with water (10 mL), dried, (MgSO4), and the solvent evaporated in vacuo to afford the title compound.
Name
2-(2-Trifluoromethylphenyl)-5-methylpyridine
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.